Osilodrostat

Catalog No.
S548884
CAS No.
928134-65-0
M.F
C13H10FN3
M. Wt
227.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osilodrostat

CAS Number

928134-65-0

Product Name

Osilodrostat

IUPAC Name

4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile

Molecular Formula

C13H10FN3

Molecular Weight

227.24 g/mol

InChI

InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m1/s1

InChI Key

USUZGMWDZDXMDG-CYBMUJFWSA-N

SMILES

C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F

Solubility

Soluble in DMSO, not in water

Synonyms

LCI699; LCI 699; LCI-699; Osilodrostat; Osilodrostat free base

Canonical SMILES

C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F

Isomeric SMILES

C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F

Description

The exact mass of the compound Osilodrostat is 227.08588 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Osilodrostat is a synthetic compound primarily used as a therapeutic agent for managing Cushing's disease, a condition characterized by excessive cortisol production. It functions as an inhibitor of the enzyme 11β-hydroxylase (CYP11B1), which plays a crucial role in the biosynthesis of cortisol. By inhibiting this enzyme, osilodrostat effectively lowers cortisol levels in patients who cannot undergo surgical treatment or have not responded to surgery . The compound is marketed under the brand name Isturisa and was approved for use in both the European Union and the United States in early 2020 .

As mentioned earlier, osilodrostat's primary mechanism of action involves inhibiting the enzyme 11β-hydroxylase (CYP11B1) in the adrenal glands [, ]. This inhibition reduces cortisol production, alleviating the symptoms of Cushing's disease.

Osilodrostat acts primarily through the inhibition of cytochrome P450 enzymes, particularly CYP11B1 and to a lesser extent, CYP11B2 (aldosterone synthase). The inhibition of CYP11B1 prevents the conversion of 11-deoxycortisol to cortisol, thereby reducing serum cortisol levels. The compound undergoes extensive metabolism, primarily through cytochrome P450 and UDP-glucuronosyltransferase enzymes, resulting in various metabolites that are excreted primarily via urine .

Osilodrostat's biological activity is centered around its ability to inhibit cortisol synthesis. Clinical studies have demonstrated its efficacy in reducing cortisol levels, alleviating symptoms associated with Cushing's disease. The drug's pharmacokinetics show rapid absorption with peak plasma concentrations occurring approximately one hour post-administration. Its bioavailability is high, and it is extensively metabolized with about 80% of the dose excreted as metabolites .

The synthesis of osilodrostat involves several steps, including:

  • Decarboxylation Reaction: Starting from a suitable precursor, decarboxylation is performed to form an intermediate.
  • Chiral Resolution: The compound is then resolved to obtain the desired enantiomer.
  • Final Coupling: The final product is obtained through coupling reactions that yield osilodrostat phosphate .

Osilodrostat exhibits significant interactions with various drugs due to its metabolism by cytochrome P450 enzymes. Notably:

  • CYP3A4 Inhibitors: Co-administration with strong inhibitors can increase osilodrostat concentrations, necessitating dosage adjustments.
  • CYP3A4 Inducers: Conversely, strong inducers may decrease osilodrostat efficacy and require monitoring and potential dosage increases .

Such interactions underscore the importance of careful patient management when prescribing osilodrostat alongside other medications.

Osilodrostat belongs to a class of compounds that inhibit steroidogenesis. Below are some similar compounds along with comparisons highlighting their uniqueness:

Compound NameMechanism of ActionIndicationUnique Features
MetyraponeInhibits 11β-hydroxylaseCushing's syndromeOlder treatment option; less selective than osilodrostat
KetoconazoleInhibits multiple steroidogenic enzymesCushing's syndromeAntifungal properties; broader spectrum of action
AbirateroneInhibits androgen synthesisProstate cancerTargets androgen production; used in oncology

Osilodrostat's specificity for CYP11B1 makes it particularly effective for lowering cortisol levels without significantly affecting other steroid hormones compared to these alternatives .

Molecular Structure and Formula

Osilodrostat possesses the molecular formula C₁₃H₁₀FN₃ with a molecular weight of 227.24 grams per mole [7]. The compound exhibits a complex heterocyclic structure characterized by the fusion of multiple ring systems that contribute to its unique pharmacological properties [9]. The molecular architecture consists of a fluorinated benzonitrile moiety connected to a bicyclic pyrrolo[1,2-c]imidazole ring system through a direct carbon-carbon bond [11].

Structural Characteristics and Bonding

The structural framework of osilodrostat is built upon a benzene ring substituted with both fluorine and nitrile functional groups, specifically positioned at the 3- and 4-positions relative to the pyrrolo[1,2-c]imidazole attachment point [9]. The bicyclic pyrrolo[1,2-c]imidazole system forms the core heterocyclic component, where the pyrrole ring is fused to an imidazole ring in a [1,2-c] fashion [11]. The compound contains a total of 27 atoms, including 13 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms [20].

The bonding pattern reveals aromatic conjugation within the benzene ring system, while the pyrrolo[1,2-c]imidazole exhibits partial aromatic character through nitrogen lone pair delocalization [31]. The nitrile group introduces a linear geometry with a carbon-nitrogen triple bond, contributing to the overall molecular rigidity [9]. The fluorine substitution on the benzene ring provides both electronic and steric effects that influence the compound's binding interactions with target enzymes [31].

Functional Group Analysis

Osilodrostat contains several distinct functional groups that define its chemical reactivity and biological activity [30]. The nitrile group (-C≡N) serves as a key structural element, providing a linear extension from the benzene ring with strong electron-withdrawing properties [9]. This functional group contributes significantly to the compound's ability to coordinate with heme iron through nitrogen coordination [31].

The fluorine atom attached to the benzene ring acts as an electron-withdrawing halogen substituent, influencing both the electronic distribution within the aromatic system and the compound's lipophilicity [31]. The imidazole nitrogen atoms within the bicyclic system provide basic sites capable of coordination interactions, particularly with metalloprotein active sites [31]. The pyrrole component of the fused ring system contributes additional aromatic character while maintaining planarity essential for enzyme binding [30].

Physical Properties

Molecular Weight and Mass Specifications

The precise molecular weight of osilodrostat has been determined through high-resolution mass spectrometry as 227.237 atomic mass units for the average molecular weight and 227.085875497 atomic mass units for the monoisotopic mass [11]. The elemental composition analysis reveals a percent composition of 68.71% carbon, 4.44% hydrogen, 8.36% fluorine, and 18.49% nitrogen [7]. These mass specifications are consistent across multiple analytical techniques and databases, confirming the structural integrity of the compound [9].

The molecular weight distribution follows standard isotopic patterns, with the primary isotopic peak corresponding to ¹²C₁₃¹H₁₀¹⁹F¹⁴N₃ [25]. Mass spectrometric fragmentation patterns have been extensively characterized for analytical and identification purposes [35]. The exact mass measurements provide crucial information for quality control and purity assessment in pharmaceutical applications [36].

Physical State and Appearance

Osilodrostat exists as a crystalline solid under standard ambient conditions, presenting as a white to practically white powder [16]. The compound demonstrates consistent particle size distribution when produced through controlled manufacturing processes [16]. The crystalline nature contributes to its stability profile and handling characteristics during pharmaceutical processing [17].

The powder exhibits uniform appearance without significant color variation, indicating high purity and consistent manufacturing quality [17]. Physical examination reveals non-hygroscopic properties, meaning the compound does not readily absorb moisture from atmospheric conditions [16]. This characteristic is particularly important for long-term storage stability and formulation development [17].

Melting and Decomposition Properties

Thermal analysis of osilodrostat reveals complex thermal behavior characteristic of organic pharmaceutical compounds [16]. While specific melting point data for the free base form remains proprietary, thermal gravimetric analysis indicates thermal stability up to elevated temperatures [16]. Differential scanning calorimetry studies have identified characteristic thermal transitions associated with polymorphic forms [16].

The predicted boiling point for osilodrostat has been calculated as 433.8 ± 45.0 degrees Celsius using computational chemistry methods [17]. Decomposition pathways under thermal stress have been characterized, showing initial degradation occurring at temperatures well above normal storage and handling conditions [16]. These thermal properties are essential for establishing appropriate manufacturing and storage parameters [17].

Chemical Descriptors and Identifiers

CAS Registry Information

Osilodrostat has been assigned the Chemical Abstracts Service registry number 928134-65-0, which serves as the unique identifier for the free base form of the compound [9]. This CAS number provides unambiguous identification across scientific literature, regulatory submissions, and commercial databases [11]. The registration encompasses the specific stereochemical configuration and exact molecular structure as defined by the International Union of Pure and Applied Chemistry nomenclature [14].

Additional CAS numbers exist for related forms, including 1315449-72-9 for the phosphate salt formulation [4]. The CAS registry maintains comprehensive structural and property information that supports regulatory compliance and scientific communication [9]. Cross-referencing capabilities through the CAS system enable efficient literature searching and compound identification [11].

InChI and SMILES Notations

The International Chemical Identifier (InChI) for osilodrostat is represented as InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m1/s1 [7]. This standardized representation encodes the complete structural information including connectivity, stereochemistry, and tautomeric state [11]. The InChI Key USUZGMWDZDXMDG-CYBMUJFWSA-N provides a shortened hash code for database searching and compound matching [9].

The Simplified Molecular Input Line Entry System (SMILES) notation is expressed as FC1=C(C=CC(=C1)C#N)[C@H]2CCC3=CN=CN23 [5]. This linear notation captures the molecular structure in a compact format suitable for computational analysis and database storage [14]. The stereochemical information is preserved through the @ symbol indicating the R-configuration at the chiral center [11].

The X-ray diffraction data have been extensively documented and serve as reference standards for analytical comparison [16]. Crystallographic parameters including unit cell dimensions, space group, and molecular packing arrangements have been determined through single crystal X-ray analysis [31]. These structural insights provide understanding of intermolecular interactions and crystal stability factors [16].

Solubility Profiles

Aqueous and Organic Solvent Solubility

Osilodrostat demonstrates distinctly different solubility characteristics depending on its chemical form and the solvent system employed [28]. The free base form exhibits very limited aqueous solubility, being classified as insoluble in water with solubility values below 1 milligram per milliliter [28]. This poor water solubility reflects the compound's lipophilic character and extensive aromatic conjugation [16].

In contrast, osilodrostat shows excellent solubility in organic solvents, particularly in dimethyl sulfoxide and ethanol, where it achieves solubility levels of 45 milligrams per milliliter, equivalent to 198.02 millimolar concentration [28]. The compound also demonstrates good solubility in other organic solvents including dimethyl formamide, with general organic solvent solubility reaching approximately 30 milligrams per milliliter [34].

The phosphate salt form of osilodrostat exhibits dramatically improved aqueous solubility compared to the free base [16]. This salt formation strategy successfully addresses the bioavailability challenges associated with the poorly water-soluble parent compound [16]. The enhanced solubility in aqueous buffers makes the phosphate salt suitable for pharmaceutical formulation development [16].

pH-Dependent Dissolution Behavior

The dissolution behavior of osilodrostat demonstrates significant pH dependency, particularly for the phosphate salt formulation [16]. The compound exists as a weak base with a reported pKa value of 6.9 for the phosphate salt form [16]. This ionization characteristic influences solubility across different pH ranges, with higher solubility observed under acidic conditions where protonation of basic nitrogen sites occurs [17].

A 1% aqueous solution of osilodrostat phosphate exhibits a pH value of 4.45, indicating the acidic nature of the dissolved salt [16]. The pH-dependent solubility profile has important implications for oral bioavailability, as dissolution in gastric fluid differs significantly from that in intestinal environments [27]. Formulation strategies must account for these pH-dependent dissolution characteristics to ensure consistent drug release and absorption [16].

The compound demonstrates high solubility in aqueous buffers when formulated as the phosphate salt, enabling effective pharmaceutical formulation development [16]. Dissolution testing across physiologically relevant pH ranges confirms adequate dissolution performance for oral drug delivery applications [27]. These pH-solubility relationships are critical for predicting in vivo performance and establishing appropriate formulation specifications [16].

Data Tables Summary

The comprehensive analysis of osilodrostat's chemical identity and properties is summarized in the following data tables:

Table 1: Basic Molecular Properties

  • Molecular Formula: C₁₃H₁₀FN₃
  • Molecular Weight: 227.24 g/mol
  • Elemental Composition: C 68.71%, H 4.44%, F 8.36%, N 18.49%
  • CAS Number: 928134-65-0

Table 2: Physical Properties

  • Physical State: Crystalline solid
  • Appearance: White to practically white powder
  • Density: 1.32 ± 0.1 g/cm³ (predicted)
  • pKa: 6.9 (phosphate salt)

Table 3: Solubility Characteristics

  • Water Solubility: <1 mg/mL (free base)
  • DMSO/Ethanol: 45 mg/mL
  • Organic Solvents: ~30 mg/mL
  • Aqueous Buffers: High solubility (phosphate salt)

Table 4: Stereochemical Properties

  • Chiral Centers: 1
  • Configuration: R-enantiomer
  • Enantiomeric Purity: >99% (controlled by chiral HPLC)

Table 5: Analytical Identifiers

  • InChI Key: USUZGMWDZDXMDG-CYBMUJFWSA-N
  • SMILES: FC1=C(C=CC(=C1)C#N)[C@H]2CCC3=CN=CN23
  • PubChem CID: 44139752
  • DrugBank ID: DB11837

Synthetic Pathways

Osilodrostat is synthesized through a convergent multistage approach that involves strategic protection, cyclization, and resolution strategies to achieve the desired stereochemical outcome [1].

Starting Materials and Reagents

The synthesis of osilodrostat phosphate utilizes imidazole salt compound 158 as the primary starting material [1]. Key reagents employed throughout the synthetic sequence include trityl chloride for amine protection, various reducing agents for functional group transformations, silyl protecting groups for alcohol protection, and specialized brominating agents for benzylic functionalization.

The benzyl bromide intermediate 163 is prepared from the corresponding arene 162 using Wohl-Ziegler bromination conditions with N-bromosuccinimide and dibenzoyl peroxide, achieving a yield of 56 percent [1]. This radical-mediated bromination reaction represents a critical step in introducing the benzyl functionality required for subsequent cyclization processes [2] [3] [4].

Additional reagents include diethylamine for selective deprotection, methyl chloroformate for esterification, and various acids and bases for the cyclization and salt formation steps. The synthesis utilizes acetonitrile as the primary solvent for alkylation reactions under reflux conditions [1].

Key Reaction Steps and Transformations

The synthetic pathway proceeds through ten distinct transformation stages, each designed to introduce specific structural elements while maintaining stereochemical integrity [1]. The initial phase involves trityl protection of the imidazole nitrogen in compound 158, followed by reduction to yield the primary alcohol 160. Silyl protection of this alcohol produces silyl ether 161 with an overall yield of 59 percent across the first three steps.

The fourth transformation involves alkylation of imidazole 161 with benzyl bromide 163 under refluxing acetonitrile conditions. Subsequent trityl group removal using diethylamine affords benzylamine 164 with a combined yield of 75 percent over two steps [1]. Deprotonation of the benzylic proton followed by methyl chloroformate treatment delivers the ester intermediate 165.

The cyclization sequence begins with silyl protecting group removal under acidic conditions, followed by conversion of the free alcohol to its corresponding mesylate. Treatment with sodium iodide and base promotes the key cyclization reaction, forming the pyrroloimidazole core structure 166 with a yield of 62 percent across three steps [1]. Saponification using aqueous base affords compound 167, and thermal decarboxylation provides the osilodrostat framework as a racemic mixture.

Stereochemical Control Strategies

Osilodrostat exhibits stereoisomerism due to the presence of one chiral center, with the manufacturing process consistently producing the (R)-enantiomer [5]. The stereochemical control is achieved through chiral resolution using high-performance liquid chromatography with acetonitrile as the mobile phase [1] [6].

The compound has the molecular formula C₁₃H₁₀FN₃ for the free base form, with a molecular weight of 227.24 grams per mole [7] [8]. The phosphate salt form corresponds to the molecular formula C₁₃H₁₁FN₃(H₂PO₄) with a molecular weight of 325.24 grams per mole [5] [9].

Enantiomeric purity is controlled routinely by chiral high-performance liquid chromatography, with acceptance criteria requiring greater than or equal to 99.0 percent (R)-enantiomer content [5]. The stereochemical integrity is maintained throughout the manufacturing process, ensuring consistent production of the therapeutically active stereoisomer.

Large-Scale Synthesis Methodologies

Industrial Production Considerations

The commercial manufacturing process for osilodrostat has been developed in parallel with the clinical development program, with the synthetic chemistry remaining essentially unchanged since early preclinical development [5]. Only minor process variations have been implemented as a result of optimization studies.

Industrial production faces several scale-up challenges, including heat and mass transfer limitations, mixing efficiency requirements, and the need for specialized equipment such as chiral high-performance liquid chromatography systems [5]. The radical bromination step requires careful control of reaction conditions to minimize over-bromination and maintain selectivity [4] [10].

Safety considerations include proper handling of solvents, particularly those used in radical reactions, and implementation of appropriate ventilation systems and safety protocols. Environmental impact mitigation strategies focus on solvent recovery systems and waste minimization approaches aligned with green chemistry principles.

Process Optimization Parameters

Critical process parameters identified for large-scale production include temperature control during radical reactions, maintenance of appropriate stoichiometry in reduction steps, and moisture exclusion during silyl protection reactions. The Wohl-Ziegler bromination requires precise control of radical initiator concentration and reaction temperature to achieve optimal yields while minimizing side product formation [2] [3].

Chiral resolution parameters include column conditioning, mobile phase composition, and flow rate optimization to ensure consistent enantiomeric separation. The acetonitrile-based mobile phase requires careful purification and degassing to maintain column performance over extended production runs [6].

Quality optimization focuses on batch-to-batch consistency through implementation of robust analytical methods and process analytical technology applications. Statistical process control methods are employed to monitor critical quality attributes and ensure compliance with regulatory specifications.

Salt Formation and Phosphate Derivative

Phosphate Salt Preparation Techniques

The final step in osilodrostat synthesis involves phosphate salt formation to produce the drug substance used in pharmaceutical formulations [1]. This process converts the free base form into the more pharmaceutically suitable phosphate salt through controlled neutralization with phosphoric acid.

The salt formation process requires precise control of pH, temperature, and crystallization conditions to ensure formation of the desired crystalline anhydrous form [5]. The phosphate salt demonstrates enhanced solubility in aqueous media compared to the free base, facilitating formulation development and bioavailability optimization.

Characterization of the phosphate salt involves comprehensive analytical testing including X-ray powder diffraction to confirm the crystalline form, nuclear magnetic resonance spectroscopy for structural verification, and thermal analysis to assess stability characteristics [5].

Comparative Properties of Free Base vs. Phosphate Forms

The phosphate salt form exhibits significantly enhanced water solubility compared to the free base, with high solubility in water and aqueous buffers while showing reduced solubility in organic solvents [5] [7]. The pH value of a one percent solution in water is 4.45, providing favorable dissolution characteristics for oral administration [5].

Both forms maintain the same pKa value of 6.9, indicating that the acid-base equilibrium properties are preserved while improving the physical and pharmaceutical properties [5]. The phosphate salt is non-hygroscopic, unlike some pharmaceutical salts, providing advantages for manufacturing and storage stability [5].

The crystalline anhydrous form of the phosphate salt offers enhanced thermal and chemical stability compared to the free base [5]. Particle size distribution remains consistent with primary particle sizes forming agglomerates and aggregates suitable for pharmaceutical processing.

The phosphate salt form provides improved handling properties during manufacturing, better processing characteristics for tablet formulation, and enhanced bioavailability through improved dissolution kinetics [11] [9]. These advantages make the phosphate salt the preferred form for commercial pharmaceutical development.

Quality Control in Synthesis

Impurity Profiles and Characterization

Comprehensive impurity profiling is conducted throughout the synthetic process, with detailed characterization of potential and actual impurities presented for starting materials and every intermediate along the manufacturing pathway [5]. Structural identification and molecular formulas are established for all impurities, accompanied by toxicological assessments and control strategies.

Potential genotoxicity assessment is performed using computational quantitative structure-activity relationship methodologies following International Conference on Harmonisation M7 guideline recommendations [5]. Expert rule-based systems and statistical-based analysis platforms are employed to identify structural alerts for mutagenicity.

Impurities showing structural alerts for mutagenicity undergo testing in bacterial reverse mutation assays when feasible, or are conservatively considered mutagenic if testing is not performed [5]. Spiking studies, carry-over assessments, and purge safety factor evaluations are conducted for potentially mutagenic impurities to justify control strategies.

Nitrosamine impurities receive special attention, with routine testing implemented using combined direct injection gas chromatography tandem mass spectrometry methods to ensure levels remain below acceptable thresholds [5]. Control strategies maintain nitrosamine levels at less than 30 percent of threshold of toxicological concern limits.

Process Analytical Technology Applications

Process analytical technology implementation encompasses real-time monitoring and control of critical process parameters to ensure consistent product quality [12] [13]. Near-infrared spectroscopy enables real-time reaction monitoring, tracking conversion rates and identifying side product formation during key transformations.

In-line moisture detection systems monitor water activity and relative humidity control, particularly critical during moisture-sensitive reactions such as silyl protection steps. Laser diffraction technology provides continuous particle size analysis during crystallization and drying operations.

Raman spectroscopy facilitates crystallization control by monitoring crystal form development and polymorphic purity throughout the salt formation process [12]. This enables real-time adjustment of cooling rates and seeding strategies to ensure formation of the desired crystalline form.

High-performance liquid chromatography and liquid chromatography-mass spectrometry systems provide impurity trend analysis, monitoring degradation pathways and ensuring process consistency [14]. These systems enable rapid identification of process deviations and implementation of corrective actions before product quality is compromised.

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

227.08587549 g/mol

Monoisotopic Mass

227.08587549 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5YL4IQ1078

Drug Indication

Osilodrostat is indicated for the treatment of adult patients with Cushing's disease for whom pituitary surgery is not an option or has not been curative.
FDA Label
Isturisa is indicated for the treatment of endogenous Cushing's syndrome in adults.
Treatment of adrenal cortical hyperfunction

Mechanism of Action

Cushing’s syndrome is an endocrine disorder resulting from chronic and excessive exposure to glucocorticoids, the symptoms of which may include thinning of the skin and hair, weight gain, muscle weakness, and osteoporosis, as well a constellation of psychiatric, cardiovascular, and immunological deficiencies. Cushing’s syndrome is most commonly precipitated by exogenous treatment with supraphysiological doses of glucocorticoids such as those found in nasal sprays, skin creams, and inhalers. Cushing’s disease - another less common cause of Cushing’s syndrome - is generally the result of increased endogenous cortisol exposure due to excessive secretion of adrenocroticotrophic hormone (ACTH) from a pituitary adenoma. Osilodrostat is an inhibitor of 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone synthase (CYP11B2). The CYP11B1 enzyme is responsible for catalyzing the final step of cortisol synthesis - by inhibiting this enzyme, osilodrostat helps to normalize endogenous cortisol levels and alleviate symptoms of Cushing’s disease.

Absorption Distribution and Excretion

The oral absorption of osilodrostat is rapid, with a Tmax of approximately 1 hour, and assumed to be essentially complete. Exposure (i.e. AUC and Cmax) increases slightly more than dose-proportionately over the standard dosing range. Coadministration of osilodrostat with food does not affect its pharmacokinetics to a clinically significant extent. Age and gender do not affect pharmacokinetics, but bioavailability and total exposure is higher (though not clinically significant) in patients of Asian descent. Exposure to osilodrostat is greater in patients with moderate-severe hepatic impairment - prescribing information recommends a starting dose of 1mg twice daily in patients with moderate hepatic impairment (Child-Pugh B) and a starting dose of 1mg each evening in patients with severe hepatic impairment (Child-Pugh C).
Following oral administration of radiolabeled osilodrostat, 90.6% of the radioactivity was eliminated in the urine with only 1.58% in the feces. Only 5.2% of the administered dose was eliminated in the urine as unchanged parent drug, suggesting that metabolism followed by urinary elimination is osildrostat's primary means of clearance.
The median apparent volume of distribution of osilodrostat is 100 L.
Data regarding the oral clearance of osilodrostat are not currently available.

Metabolism Metabolites

Osilodrostat is extensively metabolized - approximately 80% of an orally administered dose is excreted as metabolites, and this is the predominant means of drug clearance. The most abundant metabolites in plasma are M35.4 (di-oxygenated osilodrostat), M16.5, and M24.9 at 51%, 9%, and 7% of the administered dose, respectively. The M34.5 and M24.9 metabolites have longer half-lives than the parent drug which may lead to accumulation with twice-daily dosing. Of the thirteen metabolites observed in the urine, the most abundant are M16.5 (osilodrostat glucuronide), M22 (a glucuronide conjugate of M34.5), and M24.9 at 17%, 13%, and 11% of the administered dose, respectively. The M34.5 metabolite accounts for less than 1% of the dose excreted in urine, but its glucuronide conjugate (M22) accounts for approximately 13%. The biotransformation of osilodrostat is mediated by multiple cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, though no single enzyme appears to contribute >25% to the total clearance. Of the total clearance, approximately 26% is CYP-mediated, 19% is UGT-mediated, and 50% is mediated by other enzymes. The formation of M34.5, the major metabolite of osilodrostat, is likely non-CYP-mediated. The formation of osilodrostat glucuronide (M16.5), its major urinary metabolite, is catalyzed by UGT1A4, UGT2B7, and UGT2B10. _In vitro_ data suggest that none of the metabolites contribute to the therapeutic efficacy of osilodrostat, but the M34.5 metabolite has been implicated in the inhibition and/or induction of multiple enzymes and transporters.

Wikipedia

Osilodrostat
AM-0902

Biological Half Life

The elimination half-life of osilodrostat is approximately 4 hours.

Use Classification

Human drugs -> Orphan -> Corticosteroids for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Guelho D, Grossman AB. Emerging drugs for Cushing's disease. Expert Opin Emerg Drugs. 2015 Sep;20(3):463-78. doi: 10.1517/14728214.2015.1047762. Epub 2015 Jun 2. PubMed PMID: 26021183.
2: Li L, Vashisht K, Boisclair J, Li W, Lin TH, Schmid HA, Kluwe W, Schoenfeld H, Hoffmann P. Osilodrostat (LCI699), a potent 11β-hydroxylase inhibitor, administered in combination with the multireceptor-targeted somatostatin analog pasireotide: A 13-week study in rats. Toxicol Appl Pharmacol. 2015 Aug 1;286(3):224-33. doi: 10.1016/j.taap.2015.05.004. Epub 2015 May 14. PubMed PMID: 25981165.
3: Papillon JP, Adams CM, Hu QY, Lou C, Singh AK, Zhang C, Carvalho J, Rajan S, Amaral A, Beil ME, Fu F, Gangl E, Hu CW, Jeng AY, LaSala D, Liang G, Logman M, Maniara WM, Rigel DF, Smith SA, Ksander GM. Structure-Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors. J Med Chem. 2015 Jun 11;58(11):4749-70. doi: 10.1021/acs.jmedchem.5b00407. Epub 2015 May 21. PubMed PMID: 25953419.
4: Fleseriu M. Medical treatment of Cushing disease: new targets, new hope. Endocrinol Metab Clin North Am. 2015 Mar;44(1):51-70. doi: 10.1016/j.ecl.2014.10.006. Epub 2014 Nov 4. Review. PubMed PMID: 25732642.
5: Wang HZ, Tian JB, Yang KH. Efficacy and safety of LCI699 for hypertension: a meta-analysis of randomized controlled trials and systematic review. Eur Rev Med Pharmacol Sci. 2015;19(2):296-304. Review. PubMed PMID: 25683946.
6: Daniel E, Newell-Price JD. Therapy of endocrine disease: steroidogenesis enzyme inhibitors in Cushing's syndrome. Eur J Endocrinol. 2015 Jun;172(6):R263-80. doi: 10.1530/EJE-14-1014. Epub 2015 Jan 30. Review. PubMed PMID: 25637072.
7: Fleseriu M, Petersenn S. Medical therapy for Cushing's disease: adrenal steroidogenesis inhibitors and glucocorticoid receptor blockers. Pituitary. 2015 Apr;18(2):245-52. doi: 10.1007/s11102-014-0627-0. PubMed PMID: 25560275.
8: Ménard J, Rigel DF, Watson C, Jeng AY, Fu F, Beil M, Liu J, Chen W, Hu CW, Leung-Chu J, LaSala D, Liang G, Rebello S, Zhang Y, Dole WP. Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects. J Transl Med. 2014 Dec 10;12:340. doi: 10.1186/s12967-014-0340-9. PubMed PMID: 25491597; PubMed Central PMCID: PMC4301837.
9: Oki Y. Medical management of functioning pituitary adenoma: an update. Neurol Med Chir (Tokyo). 2014;54(12):958-65. Epub 2014 Nov 29. PubMed PMID: 25446388.
10: Cai TQ, Stribling S, Tong X, Xu L, Wisniewski T, Fontenot JA, Struthers M, Akinsanya KO. Rhesus monkey model for concurrent analyses of in vivo selectivity, pharmacokinetics and pharmacodynamics of aldosterone synthase inhibitors. J Pharmacol Toxicol Methods. 2015 Jan-Feb;71:137-46. doi: 10.1016/j.vascn.2014.09.011. Epub 2014 Oct 7. PubMed PMID: 25304940.
11: Lother A, Moser M, Bode C, Feldman RD, Hein L. Mineralocorticoids in the heart and vasculature: new insights for old hormones. Annu Rev Pharmacol Toxicol. 2015;55:289-312. doi: 10.1146/annurev-pharmtox-010814-124302. Epub 2014 Sep 10. Review. PubMed PMID: 25251996.
12: Cuevas-Ramos D, Fleseriu M. Treatment of Cushing's disease: a mechanistic update. J Endocrinol. 2014 Nov;223(2):R19-39. doi: 10.1530/JOE-14-0300. Epub 2014 Aug 18. Review. PubMed PMID: 25134660.
13: Yin L, Hu Q, Emmerich J, Lo MM, Metzger E, Ali A, Hartmann RW. Novel pyridyl- or isoquinolinyl-substituted indolines and indoles as potent and selective aldosterone synthase inhibitors. J Med Chem. 2014 Jun 26;57(12):5179-89. doi: 10.1021/jm500140c. Epub 2014 Jun 5. PubMed PMID: 24899257.
14: Li W, Luo S, Rebello S, Flarakos J, Tse FL. A semi-automated LC-MS/MS method for the determination of LCI699, a steroid 11β-hydroxylase inhibitor, in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Jun 1;960:182-93. doi: 10.1016/j.jchromb.2014.04.012. Epub 2014 Apr 30. PubMed PMID: 24814004.
15: Trainer PJ. Next generation medical therapy for Cushing's syndrome--can we measure a benefit? J Clin Endocrinol Metab. 2014 Apr;99(4):1157-60. doi: 10.1210/jc.2014-1054. PubMed PMID: 24702012.
16: Bertagna X, Pivonello R, Fleseriu M, Zhang Y, Robinson P, Taylor A, Watson CE, Maldonado M, Hamrahian AH, Boscaro M, Biller BM. LCI699, a potent 11β-hydroxylase inhibitor, normalizes urinary cortisol in patients with Cushing's disease: results from a multicenter, proof-of-concept study. J Clin Endocrinol Metab. 2014 Apr;99(4):1375-83. doi: 10.1210/jc.2013-2117. Epub 2013 Dec 11. PubMed PMID: 24423285.
17: Oki Y. Medical management of functioning pituitary adenoma: an update. Neurol Med Chir (Tokyo). 2014;54 Suppl 3:958-65. PubMed PMID: 26236804.
18: Schumacher CD, Steele RE, Brunner HR. Aldosterone synthase inhibition for the treatment of hypertension and the derived mechanistic requirements for a new therapeutic strategy. J Hypertens. 2013 Oct;31(10):2085-93. doi: 10.1097/HJH.0b013e328363570c. PubMed PMID: 24107737; PubMed Central PMCID: PMC3771574.
19: Brown NJ. Contribution of aldosterone to cardiovascular and renal inflammation and fibrosis. Nat Rev Nephrol. 2013 Aug;9(8):459-69. doi: 10.1038/nrneph.2013.110. Epub 2013 Jun 18. Review. PubMed PMID: 23774812; PubMed Central PMCID: PMC3922409.
20: van der Pas R, de Herder WW, Hofland LJ, Feelders RA. Recent developments in drug therapy for Cushing's disease. Drugs. 2013 Jun;73(9):907-18. doi: 10.1007/s40265-013-0067-6. Review. PubMed PMID: 23737437.

Explore Compound Types